2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
2-Chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 2-chlorobenzamide moiety at position 4.
Properties
Molecular Formula |
C24H18ClNO4 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
InChI |
InChI=1S/C24H18ClNO4/c1-14-18-12-9-16(26-24(28)19-5-3-4-6-20(19)25)13-21(18)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28) |
InChI Key |
XPJPYIPGJYDRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzofuran ring using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0214)
- Molecular Formula: C₂₃H₁₅Cl₂NO₃
- Molecular Weight : 424.28 g/mol
- Key Differences :
- Substitution at benzoyl group: 4-chloro (vs. 4-methoxy in the target compound).
- Benzofuran substitution: Position 5 (vs. position 6 in the target).
- Positional isomerism (5 vs. 6) may alter steric interactions in target binding .
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide (F265-0107)
- Molecular Formula: C₂₃H₁₆ClNO₃
- Molecular Weight : 389.84 g/mol
- Key Differences :
- Lacks the 2-chloro substituent on the benzamide ring.
- Benzoyl group: 4-chloro (vs. 4-methoxy).
N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]-2,2-Dimethylpropanamide
- Molecular Formula: C₂₂H₂₃NO₄
- Molecular Weight : 365.43 g/mol
- Key Differences :
- Substituent on benzamide: 2,2-dimethylpropanamide (bulky aliphatic group) vs. 2-chlorobenzamide.
- Implications: The bulky tert-butyl group may enhance solubility in nonpolar environments but reduce aromatic stacking interactions critical for enzyme inhibition .
Functional Group Variations in Related Benzamides
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Furan-2-Carboxamide (923216-66-4)
- Key Feature : Replaces benzamide with furan-2-carboxamide.
Benzoylthiourea Derivatives (L1–L3 from )
- Examples :
- 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)
- 2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2)
- Implications : Thiourea linkages enhance metal-coordination capacity, making these compounds effective catalysts in Suzuki coupling reactions. The chloro substituent’s position (ortho vs. para) influences electronic effects on catalytic activity .
Antimicrobial Analogs (e.g., ZVT)
- Compound: 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT).
- Activity : Inhibits Mycobacterium tuberculosis enzymes (MtDprE1, MtKasA).
- Comparison: The triazole-thioether chain in ZVT introduces flexibility and hydrogen-bond donors absent in the target compound, highlighting the importance of side-chain modifications for target specificity .
Tabulated Comparison of Key Compounds
Biological Activity
2-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique molecular structure characterized by a benzamide core, a chloro substituent, and a methoxybenzoyl moiety attached to a methyl-substituted benzofuran. Its molecular formula is with a molecular weight of approximately 372.83 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that it may exhibit anti-inflammatory and anticancer properties. The compound's structure suggests potential interactions that could modulate enzyme activity or receptor function, which are critical for its pharmacological effects.
Anticancer Activity
Studies have shown that this compound may possess significant anticancer properties. Preliminary in vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that the presence of the chloro group and the methoxy substitution contributes to its cytotoxic effects against cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated potential antimicrobial activity. It has been evaluated against several bacterial strains, showing effectiveness comparable to standard antibiotics. The unique structural features likely enhance its ability to penetrate bacterial membranes and inhibit growth.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | Contains dimethoxy substitution | Potentially different pharmacological profiles due to additional methoxy groups |
| N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | Lacks chlorine substitution | May exhibit reduced reactivity compared to chlorinated variants |
| 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | Contains indole instead of benzofuran | Exhibits different biological activity due to structural differences |
The distinct combination of substituents in this compound enhances its selectivity and efficacy compared to other similar compounds.
Case Studies
Several case studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited an IC50 value lower than standard chemotherapeutics, indicating strong anticancer potential.
- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones comparable to those produced by conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
